molecular formula C15H17N3O3 B2544816 N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203149-74-9

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2544816
CAS No.: 1203149-74-9
M. Wt: 287.319
InChI Key: VKKJPTXOXNKFGE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked via an acetamide bridge to a 4-methyl-6-oxopyrimidinyl heterocyclic core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-13-6-4-12(5-7-13)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKJPTXOXNKFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

  • Formation of the Pyrimidinone Core: The pyrimidinone ring can be synthesized through a cyclization reaction involving a β-keto ester and urea or thiourea.

  • Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 4-ethoxyaniline under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Pyrimidinol derivatives and other reduced forms.

  • Substitution Products: Amine or alcohol derivatives of the pyrimidinone ring.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15)

  • Structure : Replaces the oxygen atom in the acetamide linker with a sulfur atom, forming a thioether bond.
  • Synthesis : Yield of 60% via sodium methylate-mediated alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides .
  • Physicochemical Properties : Melting point 224–226°C; NMR data (DMSO-d6) confirms aromatic proton environments and acetamide NH resonance at δ 10.08 ppm .
  • Implications : The thioether group may reduce metabolic stability compared to the oxygen analog but enhance binding to sulfur-interacting enzyme pockets.

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide (4)

  • Structure: Pyridazinone core with dichloro substituents and a sulfonamide-linked piperazine group.
  • Physicochemical Properties : HRMS (ESI/Q-TOF) m/z [M+H]+: 459.0660 (calculated), 459.0205 (observed) .

Aryl Substituent Variations

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Structure : Dual methoxyphenyl groups and a pyridazinyl core.
  • Implications : Methoxy groups (vs. ethoxy) lower lipophilicity, possibly altering tissue distribution. The ethyl linker increases molecular flexibility, which may affect binding kinetics .

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)

  • Structure: Indazole core with fluorophenylamino and ethoxyphenylacetamide groups.
  • Synthesis : Pd-catalyzed coupling (Pd2(dba)3, BINAP) yields anti-proliferative derivatives .
  • Implications: The ethoxyphenyl moiety is retained, but the indazole core diverges from pyrimidinone, suggesting divergent biological targets.

Biological Activity

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

  • IUPAC Name: this compound
  • Molecular Formula: C21H20FN3O3
  • Molecular Weight: 381.4 g/mol
  • CAS Number: 1226434-24-7

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific enzymes involved in critical cellular processes, potentially leading to anticancer effects. Its structural characteristics allow it to bind effectively to active sites of these targets, modulating their activity and influencing signal transduction pathways essential for cell survival and proliferation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the normal functioning of DNA topoisomerases, which are crucial for DNA replication and repair.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
A54912.8Inhibition of DNA topoisomerase II
MCF720.5Cell cycle arrest

Anticonvulsant Activity

In addition to its anticancer properties, the compound has been evaluated for anticonvulsant activity. Studies involving pentylenetetrazole-induced seizures in mice showed promising results, suggesting that it may interact with GABAergic systems, enhancing inhibitory neurotransmission.

Case Study: Anticonvulsant Activity Evaluation

A study conducted on various derivatives of the compound revealed that modifications in the chemical structure could enhance its anticonvulsant effects. The presence of specific functional groups was found to be crucial for achieving higher efficacy against induced seizures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The ethoxy group enhances solubility and bioavailability, while the pyrimidine moiety is essential for interacting with biological targets.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Ethoxy substitutionIncreases solubility
Pyrimidine ringEssential for enzyme inhibition
Acetamide functional groupContributes to binding affinity

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